molecular formula C12H11N3O4S B14916426 4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide

4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide

Katalognummer: B14916426
Molekulargewicht: 293.30 g/mol
InChI-Schlüssel: TUZLOTSADWGEEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with sulfonimidoyl chloride and subsequent oxidation. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. The sulfonimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine
  • **4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide derivatives

Uniqueness

This compound is unique due to its combination of a sulfonimidoyl group and a pyridine ring, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Eigenschaften

Molekularformel

C12H11N3O4S

Molekulargewicht

293.30 g/mol

IUPAC-Name

4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzenesulfonimidic acid

InChI

InChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19)

InChI-Schlüssel

TUZLOTSADWGEEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=N)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.